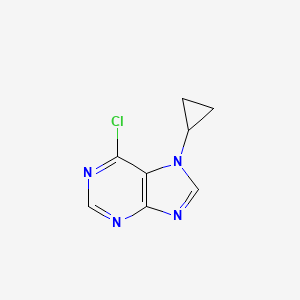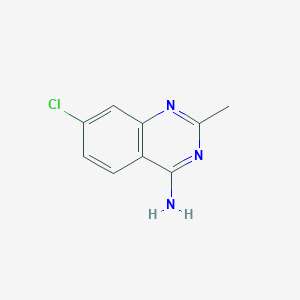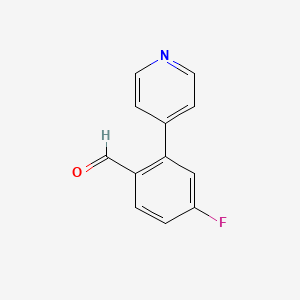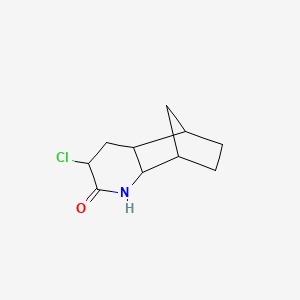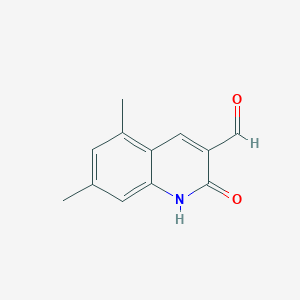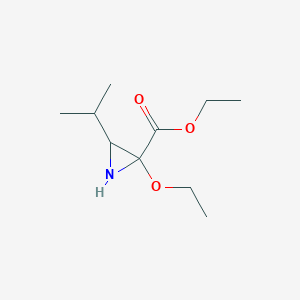
6-(2-Hydroxyphenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of picolinaldehyde, where the aldehyde group is substituted at the 6-position of the pyridine ring, and a hydroxyphenyl group is attached at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with picolinaldehyde and 2-hydroxybenzaldehyde as the primary starting materials.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Hydroxyphenyl)picolinic acid.
Reduction: 6-(2-Hydroxyphenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(2-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyphenyl)picolinaldehyde involves its ability to form coordination complexes with metal ions. The hydroxy and aldehyde groups can chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinaldehyde: The parent compound without the hydroxyphenyl substitution.
2-Hydroxybenzaldehyde: The hydroxyphenyl component without the picolinaldehyde moiety.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound where the hydroxy group is replaced with a methoxy group.
Uniqueness
6-(2-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and picolinaldehyde moieties. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
6-(2-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12(10)15/h1-8,15H |
Clé InChI |
WSKBHULLTKDBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


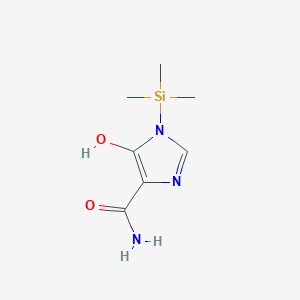
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
